Pralsetinib

Übersicht

Beschreibung

Es wird hauptsächlich zur Behandlung von Krebsarten eingesetzt, die durch RET-Genfusionen angetrieben werden, wie z. B. nicht-kleinzelliges Lungenkarzinom und Schilddrüsenkrebs . Pralsetinib wird unter dem Markennamen Gavreto vermarktet und erhielt im September 2020 von der US-amerikanischen Food and Drug Administration (FDA) eine beschleunigte Zulassung .

Wissenschaftliche Forschungsanwendungen

Pralsetinib hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung verwendet, um das Verhalten von RET-Inhibitoren und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Genexpression in Krebszellen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv die Aktivität von RET-Tyrosinkinase-Rezeptoren hemmt. RET-Genfusionen und -Mutationen führen zur Aktivierung nachgeschalteter Signalwege, die unkontrolliertes Zellwachstum fördern. Durch Blockierung der RET-Aktivität stört this compound diese Signalwege und hemmt so das Wachstum und Überleben von Krebszellen . Die molekularen Ziele von this compound umfassen wildtypisches RET sowie onkogene RET-Fusionen und -Mutationen .

Wirkmechanismus

Target of Action

Pralsetinib, also known as BLU-667, is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase . RET is a proto-oncogene that is found in various cancers, including non-small cell lung cancer (NSCLC), papillary thyroid cancer (PTC), and medullary thyroid carcinoma (MTC) . This compound primarily targets wild-type RET as well as kinase-activating RET mutations (V804L, V804M, V804E, M918T, C634W) and fusions (CCDC6-RET and KIF5B-RET) .

Mode of Action

This compound exerts its anti-tumor effect by specifically inhibiting the RET tyrosine kinase . This includes multiple distinct oncogenic RET fusions, mutated RET kinase domains harboring gatekeeper mutations, and RET kinases with a variety of activating single point mutations . By inhibiting these RET alterations, this compound can effectively block the proliferation of cancer cells that are driven by these oncogenic changes .

Biochemical Pathways

The RET gene is involved in several key cellular pathways, including the RAS/MAPK pathway . When the RET gene is altered, such as through point mutations or gene fusions, it can lead to the overactivation of these pathways, promoting tumor growth . This compound’s inhibition of RET can therefore disrupt these pathways, leading to the suppression of tumor growth .

Pharmacokinetics

This compound is primarily eliminated by the liver . Therefore, hepatic impairment is likely to alter its pharmacokinetics . .

Result of Action

The inhibition of RET by this compound leads to the suppression of tumor growth . This is achieved by blocking the overactivated cellular pathways that are driven by RET alterations . This compound has been shown to have a better safety profile compared to previously used multi-kinase inhibitors due to its high selectivity for RET over other kinases .

Action Environment

The efficacy and safety of this compound can be influenced by various environmental factors. For instance, coadministration of this compound with combined P-glycoprotein and strong CYP3A4 inhibitors (e.g., itraconazole) or strong CYP3A4 inducers (e.g., rifampin) can increase and decrease the exposure to this compound, respectively . Therefore, the patient’s medication regimen can significantly influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

Pralsetinib is a kinase inhibitor with enhanced specificity for RET tyrosine kinase receptors (RTKs) over other RTK classes . It interacts with RET tyrosine kinase receptors, including multiple distinct oncogenic RET fusions, mutated RET kinase domains harbouring gatekeeper mutations, and in RET kinases with a variety of activating single point mutations .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the RET downstream pathway and the function of T cells and NK cells, leading to increased risk of infection, especially opportunistic infection . It also shows anti-tumor activity in patients previously treated with platinum-based chemotherapy .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific inhibition of the rearranged during transfection (RET) tyrosine kinase . This includes multiple distinct oncogenic RET fusions, mutated RET kinase domains harbouring gatekeeper mutations, and in RET kinases with a variety of activating single point mutations .

Temporal Effects in Laboratory Settings

In the pivotal phase I/II ARROW trial, this compound demonstrated rapid and durable anti-tumor activity in patients with advanced RET fusion-positive NSCLC who were previously treated with platinum-based chemotherapy or were treatment-naïve . It also showed clinical activity against intracranial metastases arising from NSCLC .

Dosage Effects in Animal Models

In animal models, this compound administered to rats at 20 mg/kg (roughly 2.5-3.6 times the recommended human exposure) resulted in resorption of litters in pregnant female mice in 92% of pregnancies (82% complete resorption); resorption occurred at doses as low as 5 mg/kg (0.3 times the recommended human exposure) .

Metabolic Pathways

This compound is involved in the RET signaling pathway . It inhibits RET at approximately 14-, 40-, and 12-fold lower concentrations than VEGFR2, FGFR2, and JAK2, respectively .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Pralsetinib wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit Brompyridin, das eine Reihe von Reaktionen durchläuft, darunter Suzuki-Kupplung, Acetonidbildung und Ansäuerung, um Zwischenprodukte zu erhalten . Die letzten Schritte beinhalten die Reaktion dieser Zwischenprodukte mit verschiedenen Reagenzien, um das gewünschte Produkt zu bilden .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die Optimierung des Synthesewegs für die großtechnische Herstellung. Dazu gehört die Sicherstellung der Reinheit von Zwischenprodukten, die Kontrolle von Reaktionsbedingungen wie Temperatur und pH-Wert sowie die Verwendung von Reinigungstechniken wie Kristallisation, um hochreines this compound zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Pralsetinib unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen im this compound-Molekül zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Synthese von this compound üblich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von this compound, die unterschiedliche pharmakologische Eigenschaften haben können .

Vergleich Mit ähnlichen Verbindungen

Pralsetinib wird oft mit anderen RET-Inhibitoren wie Selpercatinib verglichen. Beide Verbindungen sind selektive RET-Inhibitoren, aber this compound hat eine verbesserte Spezifität und ein anderes Sicherheitsprofil gezeigt . Weitere ähnliche Verbindungen sind:

Selpercatinib: Ein weiterer selektiver RET-Inhibitor, der für ähnliche Indikationen eingesetzt wird.

Cabozantinib: Ein Multikinase-Inhibitor mit Aktivität gegen RET, aber mit geringerer Spezifität im Vergleich zu this compound.

Vandetanib: Ein weiterer Multikinase-Inhibitor, der unter anderem auch RET als Ziel hat.

Die Einzigartigkeit von this compound liegt in seiner hohen Spezifität für RET, wodurch Off-Target-Effekte und damit verbundene Toxizitäten reduziert werden, was es zu einer vielversprechenden Option für die gezielte Krebstherapie macht .

Eigenschaften

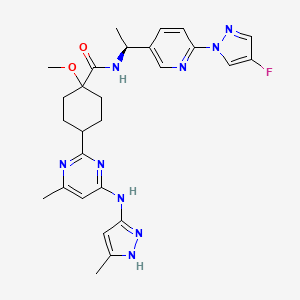

IUPAC Name |

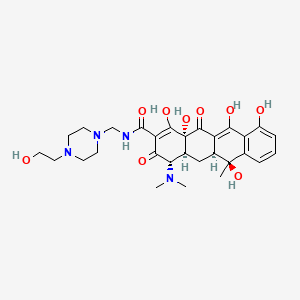

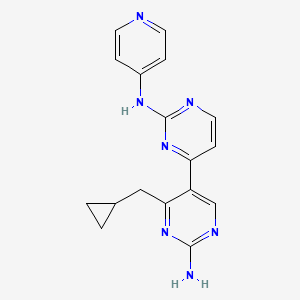

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLBJPZSROAGMF-SIYOEGHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32FN9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336540 | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2097132-94-8 | |

| Record name | Pralsetinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralsetinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALSETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)